10-OH-NBP is primarily derived from the metabolic conversion of N-butylphthalide. It is classified under organic compounds and specifically categorized as a phthalide derivative. Its significance in medicinal chemistry stems from its ability to cross the blood-brain barrier, making it a candidate for therapeutic interventions in central nervous system conditions.
The synthesis of 10-OH-NBP involves the hydroxylation of 3-n-butylphthalide, which can be achieved through various chemical reactions. Common methods include:
In industrial settings, large-scale catalytic processes are employed to maximize efficiency while adhering to green chemistry principles, such as minimizing hazardous solvents and reagents.
The molecular structure of 10-OH-NBP features a phthalide core with a hydroxyl group located at the 10-position. This structural modification is critical for its biological activity. The compound's structure can be represented as follows:
10-OH-NBP undergoes several chemical reactions that are essential for its functionality:
Common reagents utilized in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions are carefully controlled to achieve desired outcomes.
The mechanism of action for 10-OH-NBP involves several pathways that contribute to its neuroprotective effects:
Research indicates that 10-OH-NBP interacts with various molecular targets, enhancing mitochondrial function and modulating cellular signaling pathways related to apoptosis and inflammation .
While specific physical properties such as solubility and boiling point require further investigation, preliminary studies indicate that 10-OH-NBP is fat-soluble and can effectively penetrate biological membranes.
The chemical properties include:
10-OH-NBP has a wide range of applications in scientific research:
10-Hydroxy-3-n-butylphthalide (10-Hydroxy-NBP) is a primary oxidative metabolite of the neuroprotective compound 3-n-butylphthalide (3-n-Butylphthalide), formed predominantly via hepatic cytochrome P450 (CYP)-mediated biotransformation. Human studies demonstrate that CYP3A4, CYP2E1, and CYP1A2 catalyze the hydroxylation of 3-n-Butylphthalide at the C10 position, yielding 10-Hydroxy-NBP as a major circulating metabolite. After a single 200 mg oral dose of 3-n-Butylphthalide in humans, the plasma exposure (AUC) of 10-Hydroxy-NBP is 10.3-fold higher than that of the parent drug, underscoring its pharmacokinetic significance [7]. Structurally, 10-Hydroxy-NBP retains the benzofuranone core of 3-n-Butylphthalide but features a hydroxyl group at the C10 position (ω-1 carbon) of its aliphatic side chain. This modification enhances its polarity compared to 3-n-Butylphthalide, yet paradoxically improves central nervous system penetration due to reduced plasma protein binding [1] [6].
10-Hydroxy-NBP has emerged as a critical investigative molecule in neurological therapeutics due to its unique distribution properties and mechanistic activities. Its high blood-brain barrier permeability positions it as a key mediator of 3-n-Butylphthalide’s efficacy in cerebral ischemia. Preclinical studies highlight its potential applicability beyond stroke, including Alzheimer’s disease, Parkinson’s disease, and vascular dementia, where oxidative stress and mitochondrial dysfunction are hallmark pathological features [2] [4] [6]. Research focuses on 10-Hydroxy-NBP’s ability to modulate neuronal redox balance, attenuate neuroinflammation, and preserve mitochondrial integrity—effects that align with multi-targeted intervention strategies for complex neurodegenerative pathologies [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2